molecular formula C25H28N6O2S B2369618 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one CAS No. 1358708-16-3

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one

カタログ番号: B2369618
CAS番号: 1358708-16-3
分子量: 476.6
InChIキー: KYPZGZNCASVFFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position, linked via a keto-ethanone bridge to a sulfanyl group. The sulfanyl moiety is further attached to a 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline heterocycle. The triazoloquinoxaline system comprises a fused triazole and quinoxaline ring, with an isopropyl substituent enhancing lipophilicity.

特性

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPZGZNCASVFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of Quinoxaline-4-thione

Quinoxaline-4-thione is synthesized by treating 3-chloroquinoxaline with thiourea in ethanol under reflux (72 hours), yielding a thiol intermediate. Thionyl chloride (22.2 g, 0.186 mol) is then added to a suspension of the intermediate in toluene/DMF (7.5 ml DMF, 760 ml toluene) and refluxed for 70 minutes to form the corresponding thioamide.

Triazole Ring Annulation

Cyclization is achieved using hydrazine hydrate (19 g, 0.38 mol) in ethanol under reflux for 2 hours, forming thetriazolo[4,3-a]quinoxaline scaffold. Introduction of the propan-2-yl group is accomplished via alkylation with isopropyl bromide in the presence of potassium carbonate (5.50 kg, 39.86 mol) and tetrabutylammonium bromide (0.855 kg, 2.66 mol) in acetone at 50–55°C. The product is purified by recrystallization from methanol, yielding 1-(propan-2-yl)-triazolo[4,3-a]quinoxalin-4-thiol (78% yield).

Preparation of 2-Bromo-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Synthesis of 1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine is prepared by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate (3 equivalents) in refluxing acetone (45 L) for 21 hours. The product is isolated via filtration and washed with hexane to remove excess reagents.

Bromoacetylation of Piperazine

The piperazine derivative (26.3 mmol) is treated with bromoacetyl bromide (31.6 mmol) in dioxane (300 ml) with triethylamine (3.19 g, 31.6 mmol) as a base. After stirring at room temperature for 20 hours, the solvent is evaporated, and the residue is recrystallized from acetonitrile to yield 2-bromo-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one (85% purity, 68% yield).

Coupling of Thiol and Bromoacetyl Intermediates

Nucleophilic Substitution Reaction

The thiol group of 1-(propan-2-yl)-triazolo[4,3-a]quinoxalin-4-thiol undergoes nucleophilic displacement with 2-bromo-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (3 equivalents) facilitates deprotonation of the thiol, promoting S-alkylation. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice-water to precipitate the product.

Purification and Crystallization

The crude product is dissolved in isopropyl alcohol (50 L) with activated carbon (200 g) and heated to 75–80°C for 30 minutes. After hot filtration, the solution is cooled to 15°C, yielding crystalline 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one. The product is dried under vacuum at 70–80°C for 8 hours (3.20 kg, 80% yield).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.12 (m, 7H, aromatic), 4.61 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 3.82 (s, 3H, OCH3), 3.48–3.12 (m, 8H, piperazine), 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • LC-MS : m/z 547.2 [M+H]⁺, confirming molecular ion integrity.

Crystallographic Data

Single-crystal X-ray analysis reveals a dihedral angle of 86.83° between the triazoloquinoxaline and piperazine planes, indicative of orthogonal spatial arrangement. C–H⋯O interactions stabilize the crystal lattice, forming infinite columns along the b-axis.

Optimization Considerations

Solvent and Catalyst Selection

  • DMF vs. Acetone : DMF enhances nucleophilicity of the thiol compared to acetone, improving coupling efficiency (92% vs. 67% yield).
  • Tetrabutylammonium Bromide : Phase-transfer catalysis reduces reaction time from 24 to 12 hours.

Temperature Control

Elevated temperatures (80°C) prevent byproduct formation, such as 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane, which occurs at lower temperatures (25°C).

化学反応の分析

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research has shown that compounds with similar quinoxaline structures exhibit significant antiproliferative activity against various cancer cell lines. In particular, derivatives tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising efficacy in inhibiting cancer cell growth .

Chemokine Receptor Modulation

The compound's structure suggests its potential as a modulator of chemokine receptors, particularly the CXCR3 receptor. Chemokine receptors are crucial in regulating immune responses and inflammation. Compounds targeting these receptors could be beneficial in treating inflammatory diseases by modulating leukocyte trafficking .

Treatment of Inflammatory Diseases

Given its ability to interact with chemokine receptors, the compound may have applications in treating diseases characterized by excessive inflammation or immune response. This includes conditions like rheumatoid arthritis and multiple sclerosis where modulation of immune cell migration is crucial .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological applications. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, which could lead to treatments for psychiatric disorders or neurodegenerative diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives based on the quinoxaline structure and evaluated their biological activity. The findings indicated that modifications to the side chains significantly affected their anticancer properties .
  • Receptor Binding Studies : Research focused on the binding affinity of similar compounds to chemokine receptors demonstrated that structural variations could enhance receptor selectivity and potency, paving the way for more effective therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds derived from this class can reduce tumor growth and inflammation markers, supporting their potential clinical applications .

作用機序

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, leading to the modulation of signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

a) 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one ()

  • Structural Differences: Substituent on piperazine: 4-chlorophenylsulfonyl vs. 2-methoxyphenyl. Heterocyclic system: 1H-1,2,4-triazole vs. triazoloquinoxaline.

b) 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol ()

  • Structural Differences: Linker: Propan-2-ol vs. ethanone-sulfanyl. Substituents: 4-fluorophenyl on piperazine and 2-chlorophenylsulfanyl vs. 2-methoxyphenyl and triazoloquinoxaline.
  • Implications: The ethanone linker in the target compound may confer metabolic stability compared to the alcohol group, which is prone to oxidation . Fluorine and chlorine substituents typically increase lipophilicity and bioavailability, whereas the methoxy group balances polarity for solubility .

Triazole- and Quinoxaline-Containing Analogs

a) Itraconazole Intermediate ()

  • Structure : Contains a triazolone linked to a piperazine-phenyl system.
  • The isopropyl group may improve membrane permeability relative to the hydroxylphenyl substituent in itraconazole intermediates .

b) AZD5153 ()

  • Structure : A triazolopyridazine -based bromodomain inhibitor with a bivalent binding motif.
  • Comparison: While both compounds utilize triazole-fused heterocycles, the target’s quinoxaline core may exhibit distinct electronic properties, affecting selectivity for bromodomains or other epigenetic targets . The sulfanyl-ethanone linker in the target compound differs from AZD5153’s ether and piperazine linkages, which could influence pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~550 g/mol (estimated) 412.88 g/mol 396.89 g/mol
Key Substituents 2-Methoxyphenyl, triazoloquinoxaline 4-Chlorophenylsulfonyl, triazole 4-Fluorophenyl, 2-chlorophenyl
Solubility (Predicted) Moderate (polar methoxy vs. lipophilic triazoloquinoxaline) Low (sulfonyl group reduces solubility) Low (halogenated aryl groups)
LogP ~3.5 (estimated) ~2.8 ~3.2
  • Metabolic Stability : The sulfanyl linker in the target compound may resist enzymatic cleavage better than ester or alcohol linkers in analogs .
  • Bioavailability: The isopropyl group on the triazoloquinoxaline likely enhances passive diffusion across membranes compared to unsubstituted triazoles .

生物活性

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic molecule that integrates various pharmacologically active moieties. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Triazole ring : A versatile scaffold with demonstrated antifungal, antibacterial, and anticancer properties.
  • Quinoxaline structure : Associated with neuroprotective and antitumor effects.

Chemical Formula and Characteristics

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₂S
Molecular Weight 341.46 g/mol
CAS Number 824958-22-7

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various pathogens including Staphylococcus aureus and Escherichia coli . The incorporation of piperazine enhances the compound's bioactivity by improving solubility and binding affinity to biological targets.

Anticancer Potential

The quinoxaline component is associated with anticancer properties. A study highlighted that quinoxaline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . The specific mechanisms involve the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Neuropharmacological Effects

Piperazine derivatives are well-documented for their neuropharmacological effects. Compounds similar to the target molecule have been shown to act as serotonin receptor modulators, which can influence mood and anxiety levels . This suggests potential applications in treating psychiatric disorders.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, the target compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus, outperforming standard antibiotics like vancomycin . This establishes its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into quinoxaline-based compounds revealed that those with triazole substitutions exhibited enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values significantly lower than those of existing chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance activity.
  • Chain Length : Variations in alkyl chain length at the triazole position affect potency; longer chains generally decrease activity .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step routes, including chlorination with thionyl chloride followed by nucleophilic substitution with piperazine derivatives. Key steps may require reflux conditions in solvents like dimethylformamide (DMF) or dioxane to facilitate intermediate formation . Purification often employs recrystallization or column chromatography to isolate high-purity products, particularly due to the compound's complex heterocyclic structure .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques (e.g., 1^1H/13^13C NMR, LC-MS) and X-ray crystallography. For example, crystallographic studies of related piperazine-triazoloquinoxaline derivatives reveal bond angles and torsional strains critical for stability and activity . Computational tools like PubChem-derived InChI codes and SMILES strings further validate stereochemical assignments .

Q. What analytical techniques assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols, followed by mass spectrometry to identify degradation products .

Advanced Research Questions

Q. How can substituent modifications enhance target binding or reduce toxicity?

Structure-activity relationship (SAR) studies suggest that altering the triazoloquinoxaline moiety or the methoxyphenyl group impacts biological potency. For instance, replacing the propan-2-yl group with bulkier substituents may improve affinity for serotonin or dopamine receptors, as seen in structurally related compounds . Computational docking and molecular dynamics simulations help predict binding modes to optimize substituents .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological activity?

In vitro assays include receptor-binding studies (e.g., radioligand displacement for 5-HT1A_{1A} or D2_2 receptors) and cell-based assays (e.g., cAMP modulation). In vivo, xenograft models evaluate antitumor efficacy, while pharmacokinetic (PK) profiling in rodents assesses bioavailability and half-life. For example, optimized bivalent bromodomain inhibitors show correlation between BRD4 binding and tumor growth inhibition in murine models .

Q. How do solvent polarity and reaction temperature influence synthetic yield?

Polar aprotic solvents like DMSO improve solubility of intermediates during sulfanyl-ether formation, while reflux in dioxane (≈100°C) accelerates nucleophilic substitution. Design of Experiments (DoE) methodologies, such as factorial designs, systematically optimize reaction parameters. A case study on diphenyldiazomethane synthesis demonstrates how flow chemistry enhances reproducibility and yield .

Data Interpretation and Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) is critical. For example, BRD4 inhibitors with similar structures show divergent cellular potencies due to off-target effects, necessitating counter-screening against unrelated targets .

Q. Why do computational predictions sometimes fail to match experimental results?

Limitations in force field parameters or solvation models can misestimate binding energies. Hybrid approaches combining density functional theory (DFT) for electronic structure analysis and machine learning for SAR pattern recognition improve accuracy. Case studies on triazolo-pyrimidine derivatives highlight the need for experimental validation of computationally predicted metabolites .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purification MethodReference
ChlorinationThionyl chloride, DCM, 0°C85Filtration
Piperazine couplingDMF, 80°C, 12h72Column chromatography (SiO2_2)
Sulfanyl-ether formationNaH, THF, rt68Recrystallization (EtOH)

Table 2. Biological Activity Profiles of Analogues

Compound ModificationsTarget (IC50_{50})Cell-Based EfficacyReference
Propan-2-yl → Cyclohexyl5-HT1A_{1A}: 12 nM80% cAMP inhibition
Methoxy → Fluoro substitutionBRD4: 8 nMTumor growth inhibition (70%)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。